5-甲基-2-(甲硫基)吡啶-3-硼酸

描述

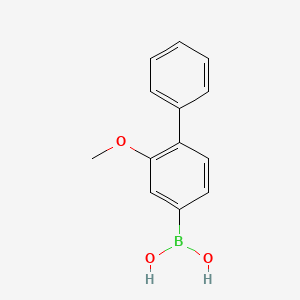

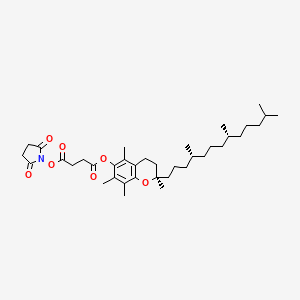

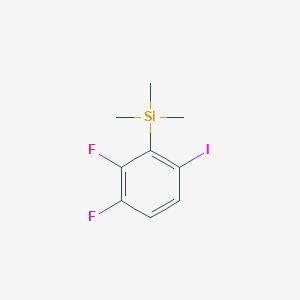

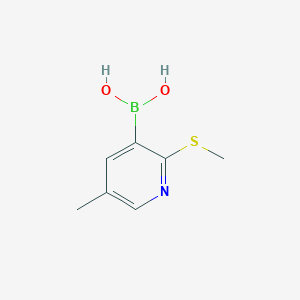

“5-Methyl-2-(methylthio)pyridine-3-boronic acid” is a chemical compound with the molecular formula C6H8BNO2S . It is used in laboratory chemicals .

Synthesis Analysis

Boronic acids, such as “5-Methyl-2-(methylthio)pyridine-3-boronic acid”, are important building blocks in organic synthesis . They were first synthesized in 1860 by Edward Frankland . The molecular modification by the introduction of the boronic acid group to bioactive molecules has shown to modify selectivity, physicochemical, and pharmacokinetic characteristics, with the improvement of the already existing activities .

Molecular Structure Analysis

The molecular weight of “5-Methyl-2-(methylthio)pyridine-3-boronic acid” is 169.01 g/mol . Its molecular formula is C6H8BNO2S .

Chemical Reactions Analysis

Boronic acids, including “5-Methyl-2-(methylthio)pyridine-3-boronic acid”, have been used in various chemical reactions. For instance, they have been used in catalytic protodeboronation of pinacol boronic esters . In addition, boronic acid esters and anhydrates have been used as dynamic cross-links in vitrimers .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Methyl-2-(methylthio)pyridine-3-boronic acid” include a molecular weight of 169.01 g/mol and a molecular formula of C6H8BNO2S . More detailed physical and chemical properties were not found in the search results.

科学研究应用

化学反应性和合成

5-甲基-2-(甲硫基)吡啶-3-硼酸衍生物表现出有趣的反应模式,可用于各种合成工艺。相关化合物3-吡啶硼酸的研究表明,其对4-异丙基托品酮具有显着的反应性,突出了此类化合物在设计有效的基于有机硼的化学传感器中的潜力。这强调了该化合物在开发新颖的检测和传感机制中的用途(Iwatsuki 等,2012)。

抗肿瘤活性

与 5-甲基-2-(甲硫基)吡啶-3-硼酸结构相关的化合物,如 3-(杂)芳基噻吩并[3,2-b]吡啶-2-羧酸甲酯,已显示出抗肿瘤活性,特别是对三阴性乳腺癌细胞系。这突出了该化合物在药物化学和药物发现中的相关性,尤其是在癌症治疗学中(席尔瓦等,2021)。

催化应用

硼酸的催化应用,包括类似于 5-甲基-2-(甲硫基)吡啶-3-硼酸的衍生物,是多种多样的。例如,涉及 5-氨基-4-氯-2-甲硫基吡咯并[2,3-d]-嘧啶-6-羧酸甲酯和芳基硼酸的钯催化反应已导致合成稠密取代的化合物,证明了该化合物在促进复杂有机转化中的作用(多东诺娃等,2010)。

材料科学

在材料科学中,硼与含氮化合物的配合物,类似于 5-甲基-2-(甲硫基)吡啶-3-硼酸,表现出有趣的反应性并形成 B-N 配位加合物。这些配合物用于茂金属活化,暗示了该化合物在催化和材料合成中的潜力(福坎特等,2006)。

作用机制

5-Methyl-2-(methylthio)pyridine-3-boronic acid: is a boron-containing compound that has been used in Suzuki–Miyaura (SM) cross-coupling reactions . In SM coupling, the compound’s primary target is palladium (Pd) , which acts as a catalyst. The Pd center facilitates the formation of new carbon–carbon bonds by connecting two different organic fragments.

Action Environment:

Environmental factors, such as solvent choice, temperature, and reaction conditions, influence the efficacy and stability of 5-Methyl-2-(methylthio)pyridine-3-boronic acid in SM coupling reactions.

: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43, 412-443. DOI:10.1039/C3CS60197H

安全和危害

“5-Methyl-2-(methylthio)pyridine-3-boronic acid” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective clothing, and avoiding breathing dust/fume/gas/mist/vapors/spray .

未来方向

While specific future directions for “5-Methyl-2-(methylthio)pyridine-3-boronic acid” were not found in the search results, boronic acids have been gaining interest in medicinal chemistry. Especially after the discovery of the drug bortezomib, the interest for these compounds, mainly boronic acids, has been growing . This suggests that there could be potential future research directions involving “5-Methyl-2-(methylthio)pyridine-3-boronic acid” in the field of medicinal chemistry.

属性

IUPAC Name |

(5-methyl-2-methylsulfanylpyridin-3-yl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10BNO2S/c1-5-3-6(8(10)11)7(12-2)9-4-5/h3-4,10-11H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCZVZGYQNGGQRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CN=C1SC)C)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10BNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901209042 | |

| Record name | Boronic acid, B-[5-methyl-2-(methylthio)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2121513-52-6 | |

| Record name | Boronic acid, B-[5-methyl-2-(methylthio)-3-pyridinyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121513-52-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[5-methyl-2-(methylthio)-3-pyridinyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901209042 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。